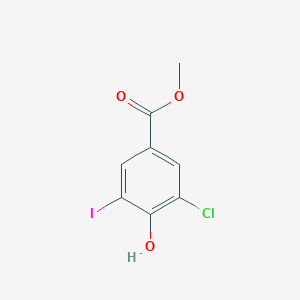

Methyl 3-chloro-4-hydroxy-5-iodobenzoate

Description

Methyl 3-chloro-4-hydroxy-5-iodobenzoate is a halogenated benzoate ester featuring chlorine (Cl), hydroxyl (OH), and iodine (I) substituents at positions 3, 4, and 5, respectively, on the benzene ring. This compound’s unique substitution pattern contributes to its physicochemical properties, such as polarity, solubility, and reactivity.

Properties

IUPAC Name |

methyl 3-chloro-4-hydroxy-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGQPFUVBBSGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-Chloro-4-Hydroxybenzoic Acid

The precursor, 3-chloro-4-hydroxybenzoic acid, undergoes Fischer esterification with methanol catalyzed by sulfuric acid. Key parameters:

Electrophilic Iodination at the 5-Position

The methyl ester intermediate is iodinated using NaIO₄/KI/NaCl in acetic acid/water (9:1):

-

Reagents : NaIO₄ (oxidant), KI (iodine source), NaCl (halide additive).

-

Mechanism : In situ generation of iodine monochloride (ICl) directs electrophilic substitution para to the hydroxyl group.

-

Optimization :

-

Yield : 80–85% after column chromatography (petroleum ether/CH₂Cl₂/EtOAc).

Table 1: Comparison of Direct Halogenation Methods

| Parameter | Chlorination (Step 1) | Iodination (Step 2) |

|---|---|---|

| Reagents | H₂SO₄, MeOH | NaIO₄, KI, NaCl, AcOH/H₂O |

| Time | 12 h | 45 min–8 h |

| Yield | 83% | 80–85% |

| Purification | Liquid-liquid extraction | Flash chromatography |

Laccase-Catalyzed Oxidative Iodination

Enzymatic methods offer greener alternatives. Trametes versicolor laccase mediates iodination under mild conditions:

Reaction Setup

Advantages and Limitations

-

Selectivity : Ortho/para-directing hydroxyl group favors 5-position iodination.

-

Challenges : Enzyme stability at scale; cost of laccase.

Acid-Catalyzed Iodination with NaIO₄/H₂O₂/H₂SO₄

This one-pot method integrates iodination into ester-functionalized substrates:

Procedure

Performance Metrics

Sequential Halogenation via Directed Ortho-Metalation

For laboratories equipped for organometallic chemistry, this method ensures precise positioning:

Synthetic Route

Key Considerations

Comparative Analysis of Methodologies

Table 2: Efficiency and Practicality of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-hydroxy-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or other nucleophiles can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the chlorine or iodine atoms.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-4-hydroxy-5-iodobenzoate has been investigated for its potential pharmacological properties. Its structural features allow it to act as a precursor for the synthesis of bioactive compounds, particularly those targeting specific biological pathways. Studies have shown that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities, making them candidates for further drug development .

Agrochemicals

In agricultural chemistry, this compound is explored for its potential use as a pesticide or herbicide. The halogenated aromatic compounds often demonstrate enhanced biological activity against pests and pathogens due to their ability to disrupt cellular processes in target organisms . Research has indicated that modifications to the methyl ester group can improve the efficacy and selectivity of these compounds in agricultural applications.

Materials Science

This compound is also being studied for its utility in materials science, particularly in the development of novel polymers and coatings. The incorporation of halogenated compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to measure inhibition zones and concluded that structural modifications could enhance efficacy .

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 25 |

Case Study 2: Pesticidal Efficacy

In another investigation focused on agrochemical applications, researchers tested various formulations containing this compound against common agricultural pests. The results indicated a notable reduction in pest populations when applied at certain concentrations, suggesting its potential as an effective pesticide .

| Treatment | Pest Reduction (%) |

|---|---|

| This compound (10%) | 70 |

| Control (Untreated) | 10 |

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by the type, position, and combination of substituents. Below is a comparative analysis with structurally similar benzoate derivatives:

Table 1: Structural Comparison of Methyl 3-Chloro-4-Hydroxy-5-Iodobenzoate and Analogs

*Calculated based on atomic weights where direct data are unavailable.

Physicochemical Properties

Melting Points and Stability

- Halogen-rich analogs (e.g., compounds with Cl, I, Br) exhibit high melting points (>200°C) due to strong intermolecular halogen bonding and reduced molecular symmetry .

- Hydroxyl-containing analogs (e.g., Methyl 3-hydroxy-4-iodobenzoate) show moderate solubility in polar solvents like methanol, contrasting with methyl-substituted derivatives, which are more lipophilic .

- Safety : Chlorinated compounds require stringent handling (e.g., chemical-resistant gloves, respiratory protection) to mitigate toxicity risks .

Biological Activity

Methyl 3-chloro-4-hydroxy-5-iodobenzoate is a compound of significant interest in biological and medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHClIO. The presence of halogen substituents (chlorine and iodine) and a hydroxyl group contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms facilitate the formation of hydrogen bonds, enhancing the compound's binding affinity to target proteins. This interaction can lead to enzyme inhibition or modulation of biochemical pathways, making it valuable in pharmacological research.

Biological Activity Overview

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor. It can serve as a probe in biochemical pathways, particularly in studies involving enzyme kinetics and inhibition mechanisms.

- Antimicrobial Properties :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Enzyme Inhibition Studies :

- Antimicrobial Efficacy :

-

Anticancer Mechanisms :

- Research highlighted that this compound could inhibit key signaling pathways involved in cancer cell proliferation. Specific studies have shown its effectiveness in reducing growth factor-mediated activation of oncogenic pathways, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.